molecular formula C19H20N4O2S B15036524 (6Z)-2-cyclohexyl-5-imino-6-(4-methoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-cyclohexyl-5-imino-6-(4-methoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15036524
M. Wt: 368.5 g/mol
InChI Key: UUJAFCHHPUDQPD-GQECEEOXSA-N
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Description

(6Z)-2-CYCLOHEXYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-CYCLOHEXYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, 4-methoxybenzaldehyde, and thiadiazolopyrimidine precursors. The reaction conditions may involve:

    Condensation reactions: Combining cyclohexylamine with 4-methoxybenzaldehyde under acidic or basic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with thiadiazolopyrimidine precursors in the presence of catalysts such as Lewis acids.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-CYCLOHEXYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-2-CYCLOHEXYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, the compound could be explored for drug development, particularly for diseases where thiadiazolopyrimidines have shown efficacy. Preclinical and clinical studies may be conducted to evaluate its safety and efficacy.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties could be harnessed for specific industrial processes or products.

Mechanism of Action

The mechanism of action of (6Z)-2-CYCLOHEXYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolopyrimidines: Compounds with similar core structures but different substituents.

    Cyclohexyl derivatives: Compounds with cyclohexyl groups attached to various functional groups.

    Methoxyphenyl derivatives: Compounds containing methoxyphenyl groups with different core structures.

Uniqueness

(6Z)-2-CYCLOHEXYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

(6Z)-2-cyclohexyl-5-imino-6-[(4-methoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H20N4O2S/c1-25-14-9-7-12(8-10-14)11-15-16(20)23-19(21-17(15)24)26-18(22-23)13-5-3-2-4-6-13/h7-11,13,20H,2-6H2,1H3/b15-11-,20-16?

InChI Key

UUJAFCHHPUDQPD-GQECEEOXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C4CCCCC4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4CCCCC4

Origin of Product

United States

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